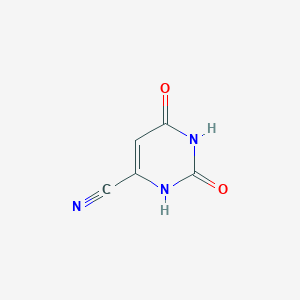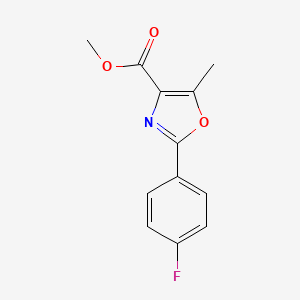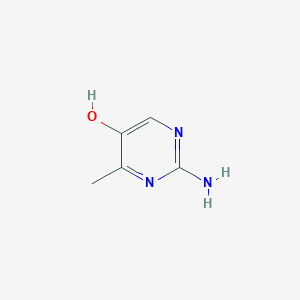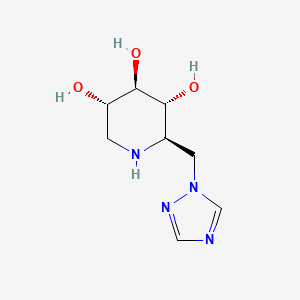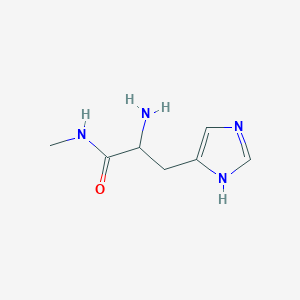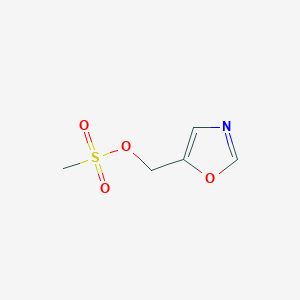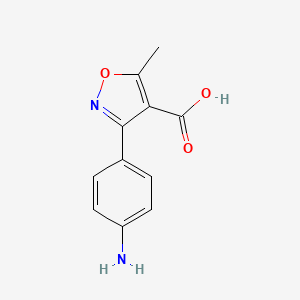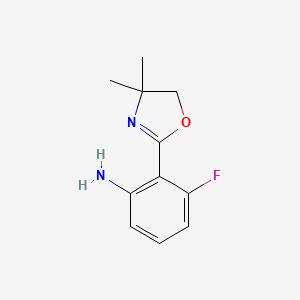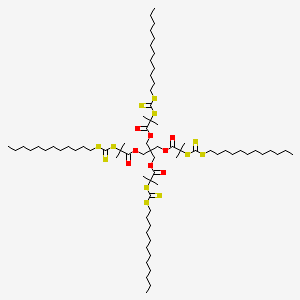
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) typically involves the reaction of dodecyl mercaptan with carbon disulfide to form dodecyl dithiocarbonate. This intermediate is then reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) undergoes various chemical reactions, including:
Oxidation: The thioester groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester groups can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) has several scientific research applications, including:
Chemistry: Used as a crosslinking agent in polymer chemistry to enhance the mechanical properties of polymers.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) involves its interaction with molecular targets through its thioester groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in crosslinking and drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(aminoethoxy)propane: An acid-degradable amine monomer used in the synthesis of polyurea and polyurethane.
2,2-Bis(3-mercaptobutanoyl)oxy)methyl)propane-1,3-diyl bis(3-mercaptobutanoate): A compound with similar thioester groups used in polymer chemistry.
Uniqueness
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) is unique due to its multiple dodecylthio groups, which enhance its reactivity and stability. This makes it particularly suitable for applications requiring robust chemical interactions and stability under various conditions.
Propriétés
Formule moléculaire |
C73H132O8S12 |
|---|---|
Poids moléculaire |
1522.6 g/mol |
Nom IUPAC |
[3-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxy-2,2-bis[(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxymethyl]propyl] 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C73H132O8S12/c1-13-17-21-25-29-33-37-41-45-49-53-86-65(82)90-69(5,6)61(74)78-57-73(58-79-62(75)70(7,8)91-66(83)87-54-50-46-42-38-34-30-26-22-18-14-2,59-80-63(76)71(9,10)92-67(84)88-55-51-47-43-39-35-31-27-23-19-15-3)60-81-64(77)72(11,12)93-68(85)89-56-52-48-44-40-36-32-28-24-20-16-4/h13-60H2,1-12H3 |
Clé InChI |
ONXYMIIQXBMPMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCC(COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC)(COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC)COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


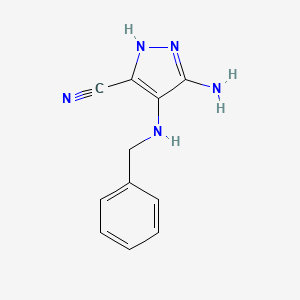
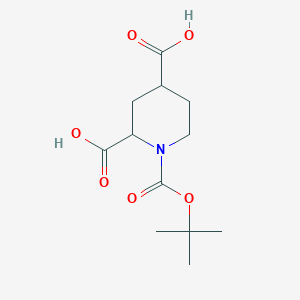
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
